3-Bromothieno[3,2-b]thiophene
Overview
Description
3-Bromothieno[3,2-b]thiophene is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various organic compounds, particularly in the field of organic electronics and optoelectronics. The presence of the bromine atom makes it a versatile building block for further functionalization through cross-coupling reactions, which are pivotal in the development of new materials for electronic applications.
Synthesis Analysis
The synthesis of 3-Bromothieno[3,2-b]thiophene-related compounds has been achieved through various methods. For instance, the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes has been reported through three synthetic pathways, starting from 3,6-dibromothieno[3,2-b]thiophene or by trans-etherification of 3,6-dimethoxythieno[3,2-b]thiophene . Additionally, an efficient two-step synthesis of 3-alkylthieno[3,2-b]thiophenes has been developed, which significantly simplifies the preparation process of these compounds for use in organic electronic and optoelectronic applications .
Molecular Structure Analysis
The molecular structure of 3-Bromothieno[3,2-b]thiophene and its derivatives is crucial for their electronic properties. For example, the electronic properties of the 2,6-diiododithieno[3,2-b:2',3'-d]thiophene molecule and crystal were investigated, revealing uniaxial hole-transport character with an effective mass comparable to that in the pentacene single crystal . This highlights the importance of molecular structure in determining the transport properties of these materials.
Chemical Reactions Analysis
3-Bromothieno[3,2-b]thiophene derivatives undergo various chemical reactions that are essential for their functionalization. The regioselective bromination of thieno[2,3-b]pyridine, for example, demonstrates the potential of brominated derivatives as building blocks in drug discovery research . Furthermore, the functionalization of 3-bromonaphtho[2,3-b]thiophene via lithium-halogen exchange has been explored, with a specific order of addition required to avoid undesired rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromothieno[3,2-b]thiophene derivatives are tailored for specific applications. The electropolymerization of 3-alkylthieno[3,2-b]thiophenes and subsequent analyses (SEM, AFM, and contact angle) indicated that longer alkyl chains result in more hydrophobic layers, which is beneficial for certain electronic applications . Additionally, the absorption and emission spectra, as well as the electrochemical studies of diselenopheno[3,2-b:2',3'-d]thiophenes, were carried out to investigate their optical and redox behaviors .
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
6-bromothieno[3,2-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS2/c7-4-3-9-5-1-2-8-6(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCQBIKGWTZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559634 | |
Record name | 3-Bromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[3,2-b]thiophene | |
CAS RN |
25121-83-9 | |
Record name | 3-Bromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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